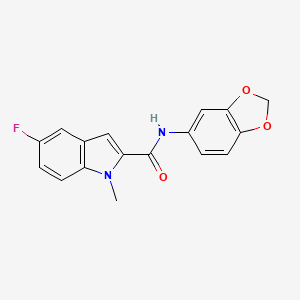amine](/img/structure/B12184723.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine is an organic compound with a complex structure that includes a chlorinated phenyl ring, a sulfonyl group, and a furylmethyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine typically involves multiple steps. One common approach is to start with the chlorinated phenyl ring and introduce the sulfonyl group through a sulfonation reaction. The furylmethyl amine moiety can be attached via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furylmethyl amine moiety can interact with receptors or other biomolecules, modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
- (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
Uniqueness
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furylmethyl amine moiety, in particular, differentiates it from other similar compounds and may provide unique interactions with biological targets.
Properties
Molecular Formula |
C17H22ClNO4S |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C17H22ClNO4S/c1-3-4-5-8-23-16-10-13(2)15(18)11-17(16)24(20,21)19-12-14-7-6-9-22-14/h6-7,9-11,19H,3-5,8,12H2,1-2H3 |
InChI Key |
MYPWPMKGBWMMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B12184651.png)
![1,4-Dichloro-2-{[2-(4-(2-pyridyl)piperazinyl)ethyl]sulfonyl}benzene](/img/structure/B12184653.png)
![N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12184667.png)
![1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B12184681.png)
![ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12184688.png)



![Thiazolo[4,5-d]thiazole, 2,5-diphenyl-](/img/structure/B12184709.png)
![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184712.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12184715.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide](/img/structure/B12184719.png)

